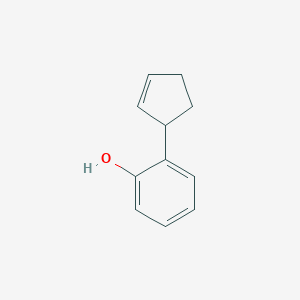
2-(Cyclopent-2-en-1-yl)phenol
Übersicht
Beschreibung
2-(Cyclopent-2-en-1-yl)phenol is an organic compound characterized by a phenol group attached to a cyclopentene ring. This compound is notable for its unique structure, which combines the aromatic properties of phenol with the cyclic characteristics of cyclopentene. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-en-1-yl)phenol typically involves the reaction of 1,3-cyclopentadiene with phenol. One common method includes the use of phosphoric acid as a catalyst. The reaction is carried out at ambient temperature for about four hours . The product is then isolated and purified through standard organic synthesis techniques such as extraction and chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopent-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclopentene ring can be reduced to cyclopentane.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated phenols and other substituted products.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the cyclopentene ring can undergo conformational changes that affect its reactivity. These interactions enable the compound to participate in a wide range of chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopent-2-en-1-yl)aniline: Similar structure but with an amine group instead of a phenol group.
2-(Cyclopent-2-en-1-yl)benzamide: Contains a benzamide group instead of a phenol group.
Uniqueness
2-(Cyclopent-2-en-1-yl)phenol is unique due to its combination of a phenol group and a cyclopentene ring, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9,12H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOEVZWJDFKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289307 | |
| Record name | 2-(cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-83-4 | |
| Record name | NSC60237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E,12E)-4,12-Dibenzylidene-8-phenyl-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B1659528.png)
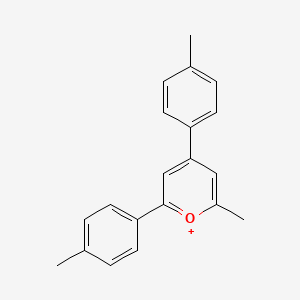
![N-benzyl-N-ethyl-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1659532.png)
![Ethyl 4-[1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1659533.png)
![Ethyl 4-[1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1659534.png)
![2-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1659537.png)
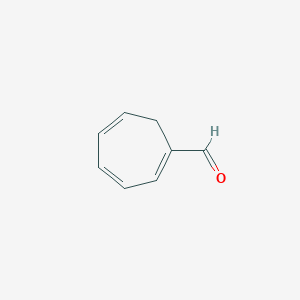

![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1659541.png)
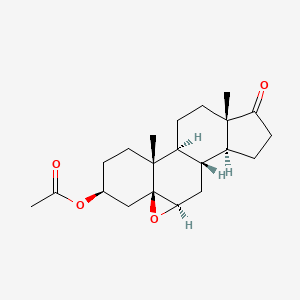
![N-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine](/img/structure/B1659544.png)
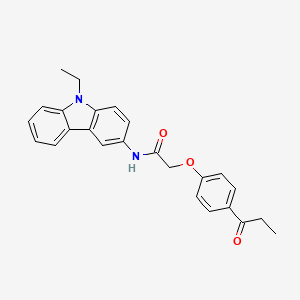
![N,N-Diethyl-3-nitro-4-{2-[(6-oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl}benzene-1-sulfonamide](/img/structure/B1659546.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B1659549.png)
